molecular formula C7H5ClN2O4S B12892810 Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- CAS No. 64037-29-2

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-

Cat. No.: B12892810
CAS No.: 64037-29-2
M. Wt: 248.64 g/mol
InChI Key: GBNSTFYSASRNQI-UHFFFAOYSA-N
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Description

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their broad substrate scope and functionalization potential . This particular compound is notable for its unique structure, which includes a sulfonic acid group, an amino group, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its potential for further functionalization. The combination of the amino group, chlorine atom, and sulfonic acid group provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzoxazole derivatives.

Properties

CAS No.

64037-29-2

Molecular Formula

C7H5ClN2O4S

Molecular Weight

248.64 g/mol

IUPAC Name

2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid

InChI

InChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13)

InChI Key

GBNSTFYSASRNQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl

Origin of Product

United States

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